Spectroscopic Characterization of 3-(4-Fluorophenyl)-1H-pyrazole: A Technical Guide
Spectroscopic Characterization of 3-(4-Fluorophenyl)-1H-pyrazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 3-(4-Fluorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The structural elucidation of this molecule is paramount for its application in drug development and academic research. This document will detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental choices and data interpretation.
Molecular Structure and Spectroscopic Overview
3-(4-Fluorophenyl)-1H-pyrazole possesses a core pyrazole ring substituted with a 4-fluorophenyl group at the 3-position. This structure gives rise to a unique spectroscopic fingerprint, which we will explore in detail. The molecular formula is C₉H₇FN₂ and it has a molecular weight of 162.16 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-(4-Fluorophenyl)-1H-pyrazole, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-(4-Fluorophenyl)-1H-pyrazole is characterized by distinct signals corresponding to the aromatic protons of the pyrazole and the 4-fluorophenyl rings, as well as the N-H proton of the pyrazole.
Experimental Protocol:
A typical ¹H NMR experiment would be conducted as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-Fluorophenyl)-1H-pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm.
Caption: Workflow for ¹H NMR Spectroscopy.
Data Interpretation:
Based on available data, the following ¹H NMR signals are observed for 3-(4-Fluorophenyl)-1H-pyrazole in DMSO-d₆:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.12 | s | 1H | N-H (pyrazole) |
| 7.74 | dd | 2H | H-2', H-6' (fluorophenyl) |
| 7.40 | t | 2H | H-3', H-5' (fluorophenyl) |
| 6.57 | s | 1H | H-4 (pyrazole) |
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N-H Proton: The broad singlet at 13.12 ppm is characteristic of the acidic N-H proton of the pyrazole ring. Its chemical shift can be concentration and solvent dependent.
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Fluorophenyl Protons: The protons on the 4-fluorophenyl ring appear as a doublet of doublets and a triplet, typical for a para-substituted benzene ring with fluorine. The protons ortho to the fluorine (H-3' and H-5') are coupled to the fluorine atom, leading to the triplet multiplicity. The protons meta to the fluorine (H-2' and H-6') appear as a doublet of doublets due to coupling with the adjacent protons and the fluorine.
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Pyrazole Proton: The singlet at 6.57 ppm corresponds to the proton at the 4-position of the pyrazole ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol:
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
Caption: Workflow for ¹³C NMR Spectroscopy.
Data Interpretation:
| Chemical Shift (δ) ppm | Assignment |
| ~162 (d, ¹JCF) | C-4' (fluorophenyl) |
| ~150 | C-3 (pyrazole) |
| ~135 | C-5 (pyrazole) |
| ~128 (d, ³JCF) | C-2', C-6' (fluorophenyl) |
| ~127 | C-1' (fluorophenyl) |
| ~115 (d, ²JCF) | C-3', C-5' (fluorophenyl) |
| ~105 | C-4 (pyrazole) |
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Fluorophenyl Carbons: The carbon atom directly bonded to the fluorine (C-4') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will appear as a doublet. The other carbons in the fluorophenyl ring will also show smaller couplings to the fluorine.
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Pyrazole Carbons: The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the phenyl substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
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Sample Preparation: The sample can be prepared as a KBr pellet or analyzed directly as a solid using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.
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Data Interpretation: The absorption bands in the spectrum are correlated to specific vibrational modes of the functional groups.
Caption: Workflow for IR Spectroscopy.
Data Interpretation:
An ATR-IR spectrum is available for 3-(4-Fluorophenyl)-1H-pyrazole.[5] The characteristic absorption bands are interpreted as follows[2][6][7]:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600 | C=C aromatic ring stretch |
| ~1500 | C=N stretch (pyrazole ring) |
| ~1220 | C-F stretch |
| ~840 | C-H out-of-plane bend (para-disubstituted ring) |
The presence of these bands confirms the key functional groups and structural features of 3-(4-Fluorophenyl)-1H-pyrazole.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
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Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
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Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for Mass Spectrometry.
Data Interpretation:
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Molecular Ion: For 3-(4-Fluorophenyl)-1H-pyrazole, the expected molecular ion peak [M]⁺ in EI-MS or the protonated molecule [M+H]⁺ in ESI-MS would be at m/z 162. This has been confirmed by ESI-MS data showing an m/z of 162.1 [M+H]⁺.
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Fragmentation Pattern: GC-MS data shows significant fragments at m/z 133 and 75.[5] A plausible fragmentation pathway involves the loss of N₂H from the molecular ion to give the fragment at m/z 133. Further fragmentation of the fluorophenyl moiety can lead to other smaller fragments.
Conclusion
The spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and MS collectively provide a comprehensive and unambiguous structural confirmation of 3-(4-Fluorophenyl)-1H-pyrazole. The consistency of the observed data with the expected chemical principles underscores the reliability of these analytical techniques in modern chemical research. This guide serves as a valuable resource for researchers working with this and related heterocyclic compounds.
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